mono-Benzyl malonate
Overview
Description
Mono-Benzyl malonate is an organic compound with the molecular formula C10H10O4. It is a monoester of malonic acid, where one of the carboxy groups is esterified with benzyl alcohol. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and materials science.
Mechanism of Action
Target of Action
Mono-Benzyl Malonate is a derivative of malonic acid . Malonic acid and its derivatives are known to be competitive inhibitors of the enzyme succinate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, a key metabolic pathway in cells. Therefore, the primary target of this compound is likely to be succinate dehydrogenase.
Mode of Action
As a competitive inhibitor, this compound binds to the active site of succinate dehydrogenase, preventing the usual substrate, succinate, from binding . This inhibits the normal function of the enzyme, leading to alterations in cellular metabolism.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle . This cycle is central to cellular respiration, the process by which cells generate energy. Disruption of this cycle can have significant downstream effects on cellular energy production and other metabolic processes.
Result of Action
The inhibition of succinate dehydrogenase by this compound can lead to a decrease in cellular energy production, as this enzyme plays a key role in the citric acid cycle . This could potentially lead to cellular dysfunction or death, depending on the extent of the inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions: Mono-Benzyl malonate can be synthesized through the reaction of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with benzyl alcohol . The reaction typically involves the following steps:
Formation of Meldrum’s Acid Intermediate: Meldrum’s acid is first prepared by the condensation of malonic acid with acetone.
Esterification: Meldrum’s acid is then reacted with benzyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Mono-Benzyl malonate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form malonic acid and benzyl alcohol.
Decarboxylation: Upon heating, this compound can undergo decarboxylation to form benzyl acetate.
Alkylation: The compound can be alkylated at the alpha position to form substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Decarboxylation: Requires heating, often in the presence of a catalyst.
Alkylation: Involves the use of alkyl halides and a base such as sodium ethoxide.
Major Products Formed:
Hydrolysis: Malonic acid and benzyl alcohol.
Decarboxylation: Benzyl acetate.
Alkylation: Substituted malonates.
Scientific Research Applications
Mono-Benzyl malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, including potential drugs for various diseases.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
- Mono-Ethyl malonate: Used in similar applications but with different reactivity due to the ethyl group.
- Mono-Methyl malonate: Often used in the synthesis of smaller molecules.
- Mono-tert-Butyl malonate: Provides steric hindrance, affecting its reactivity in certain reactions.
Properties
IUPAC Name |
3-oxo-3-phenylmethoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLAHQSWDKNWPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960628 | |
Record name | 3-(Benzyloxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | mono-Benzyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
40204-26-0 | |
Record name | 1-(Phenylmethyl) propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40204-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl hemimalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040204260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Benzyloxy)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | mono-Benzyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL HEMIMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK5W8RT3GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | mono-Benzyl malonate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0059721 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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